N-benzyl-2-(2-methyl-1H-indol-1-yl)acetamide
Overview
Description
N-benzyl-2-(2-methyl-1H-indol-1-yl)acetamide, also known as BMIA, is a chemical compound that has gained significant attention in scientific research due to its potential application in various fields.
Mechanism of Action
N-benzyl-2-(2-methyl-1H-indol-1-yl)acetamide acts as an inhibitor of the enzyme histone deacetylase (HDAC), which plays a crucial role in gene expression regulation. By inhibiting HDAC, N-benzyl-2-(2-methyl-1H-indol-1-yl)acetamide can alter the expression of genes involved in various cellular processes, such as cell growth and differentiation. This mechanism of action makes N-benzyl-2-(2-methyl-1H-indol-1-yl)acetamide a potential candidate for developing new cancer treatments.
Biochemical and Physiological Effects:
Studies have shown that N-benzyl-2-(2-methyl-1H-indol-1-yl)acetamide can induce cell cycle arrest and apoptosis in cancer cells, leading to their death. Additionally, N-benzyl-2-(2-methyl-1H-indol-1-yl)acetamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These effects are attributed to the ability of N-benzyl-2-(2-methyl-1H-indol-1-yl)acetamide to modulate gene expression and promote cellular differentiation.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-benzyl-2-(2-methyl-1H-indol-1-yl)acetamide in lab experiments is its high purity and availability. Additionally, N-benzyl-2-(2-methyl-1H-indol-1-yl)acetamide has been shown to have low toxicity levels, making it a safe compound to work with. However, one of the limitations of using N-benzyl-2-(2-methyl-1H-indol-1-yl)acetamide is its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for N-benzyl-2-(2-methyl-1H-indol-1-yl)acetamide research, including exploring its potential as a therapeutic agent for various diseases, developing new formulations to improve its solubility, and investigating its mechanism of action in more detail. Additionally, N-benzyl-2-(2-methyl-1H-indol-1-yl)acetamide could be used as a tool for studying the role of HDAC in gene expression regulation and cellular processes. Overall, N-benzyl-2-(2-methyl-1H-indol-1-yl)acetamide has shown great potential in scientific research and could lead to the development of new treatments for various diseases.
Scientific Research Applications
N-benzyl-2-(2-methyl-1H-indol-1-yl)acetamide has been extensively studied for its potential application in various fields, including cancer research, neuroscience, and drug discovery. Its unique chemical structure and mechanism of action make it a promising candidate for developing new drugs and treatments.
properties
IUPAC Name |
N-benzyl-2-(2-methylindol-1-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O/c1-14-11-16-9-5-6-10-17(16)20(14)13-18(21)19-12-15-7-3-2-4-8-15/h2-11H,12-13H2,1H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZFFQXYCCZNTGP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2N1CC(=O)NCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10167633 | |
Record name | 1H-Indole-1-acetamide, 2-methyl-N-(phenylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10167633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
163629-13-8 | |
Record name | 1H-Indole-1-acetamide, 2-methyl-N-(phenylmethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163629138 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Indole-1-acetamide, 2-methyl-N-(phenylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10167633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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